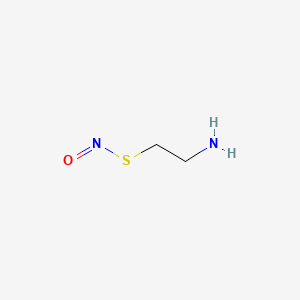

S-Nitrosocysteamine

描述

Structure

3D Structure

属性

CAS 编号 |

67616-42-6 |

|---|---|

分子式 |

C2H6N2OS |

分子量 |

106.15 g/mol |

IUPAC 名称 |

2-nitrososulfanylethanamine |

InChI |

InChI=1S/C2H6N2OS/c3-1-2-6-4-5/h1-3H2 |

InChI 键 |

VNEAYYCHMUGPDK-UHFFFAOYSA-N |

SMILES |

C(CSN=O)N |

规范 SMILES |

C(CSN=O)N |

其他CAS编号 |

67616-42-6 |

同义词 |

S-nitroso-2-mercaptoethylamine S-nitrosocysteamine |

产品来源 |

United States |

Mechanisms of S Nitrosocysteamine Formation

Nitrosation Pathways

The primary mechanisms for the formation of S-Nitrosocysteamine involve the reaction of cysteamine (B1669678) with various nitrosating agents. These pathways are influenced by factors such as pH and the presence of catalysts.

Direct Reaction with Nitrous Acid and its Protonated Species

In acidic environments, nitrous acid (HNO₂) and its related species are the principal agents responsible for the S-nitrosation of cysteamine. nih.govresearchgate.net

H₂NCH₂CH₂SH + HNO₂ → H₂NCH₂CH₂SNO + H₂O researchgate.netcdnsciencepub.com

This reaction demonstrates a 1:1 stoichiometry, where one mole of cysteamine reacts with one mole of nitrous acid to produce one mole of this compound and one mole of water. cdnsciencepub.compdx.edu

Under more strongly acidic conditions, the protonated form of nitrous acid, the nitrosonium cation (NO⁺), becomes a significant contributor to the nitrosation process. nih.govresearchgate.net While nitrous acid is the primary agent in milder acidity, the rate of nitrosation is greatly accelerated by higher acid concentrations, indicating that the nitrosonium cation is a much more potent nitrosating agent. nih.govcdnsciencepub.com The formation of the nitrosonium cation can be represented as:

HNO₂ + H⁺ ⇌ H₂O⁺-NO → H₂O + NO⁺

This cation then reacts with the thiol group of cysteamine:

H₂NCH₂CH₂SH + NO⁺ → H₂NCH₂CH₂SNO + H⁺

The bimolecular rate constant for the nitrosation of cysteamine by the nitrosonium cation is significantly higher than that for nitrous acid, estimated to be 6.7 × 10⁴ (mol/L)⁻¹ s⁻¹ compared to 17.9 ± 1.5 (mol/L)⁻¹ s⁻¹ for nitrous acid. nih.govresearchgate.net

The reaction between cysteamine and nitrous acid to form this compound consistently exhibits a 1:1 stoichiometry. researchgate.netpdx.edu This means that one molecule of cysteamine reacts with one molecule of nitrous acid. pdx.edu The quantitative formation of this compound can be achieved by pre-mixing nitrite (B80452) with acid for a short period before reacting it with cysteamine. nih.govcdnsciencepub.com

Table 1: Rate Constants for Cysteamine Nitrosation

| Nitrosating Agent | Bimolecular Rate Constant ((mol/L)⁻¹ s⁻¹) |

|---|---|

| Nitrous Acid (HNO₂) | 17.9 ± 1.5 nih.govresearchgate.net |

Reaction with Peroxynitrite as a Nitrosating Agent

Peroxynitrite (ONOO⁻) can also act as a nitrosating agent for cysteamine, particularly in highly acidic environments and when cysteamine is in excess. pdx.edu The reaction is first-order in peroxynitrite. pdx.edu In these conditions, peroxynitrite can lead to the formation of this compound. pdx.edu The proposed mechanism suggests that protonated peroxynitrous acid (ONOOH) is a key intermediate. pdx.edu The reaction has a 1:1 stoichiometry, with one mole of this compound formed from one mole of peroxynitrous acid. pdx.edu The bimolecular rate constant for this nitrosation has been determined to be 10.23 M⁻¹ s⁻¹. pdx.edu

Metal-Ion Catalysis of Nitrosation

Metal ions, particularly copper ions, can catalyze the formation of this compound. nih.gov Both Cu(I) and Cu(II) ions have been shown to be effective catalysts. nih.govcdnsciencepub.com Cu(II) ions can catalyze the nitrosation of cysteamine in neutral conditions, while Cu(I) is effective in acidic conditions. nih.govcdnsciencepub.com The presence of Cu²⁺ ions leads to a progressive increase in the rate of this compound formation. nih.gov This catalytic activity is significant as it can influence the formation of S-nitrosothiols under physiological conditions where metal ions are present. mdpi.com

Table 2: Summary of this compound Formation Pathways

| Pathway | Nitrosating Agent(s) | Conditions | Key Characteristics |

|---|---|---|---|

| Direct Nitrosation | Nitrous Acid (HNO₂) | Mildly Acidic | First-order in HNO₂, 1:1 stoichiometry. nih.govresearchgate.netpdx.edu |

| Direct Nitrosation | Nitrosonium Cation (NO⁺) | Highly Acidic | Much faster reaction rate than with HNO₂. nih.govcdnsciencepub.com |

| Peroxynitrite Reaction | Peroxynitrite (ONOO⁻) / Peroxynitrous Acid (ONOOH) | Highly Acidic, Excess Cysteamine | First-order in peroxynitrite, 1:1 stoichiometry. pdx.edu |

Decomposition and Reactivity Pathways of S Nitrosocysteamine

Chemical Decomposition Pathways

Quantitative Decomposition to Disulfide (Cystamine) and Nitric Oxide

2 H₂NCH₂CH₂SNO → H₂NCH₂CH₂S–SCH₂CH₂NH₂ + 2NO cdnsciencepub.comresearchgate.netnih.gov

Prolonged standing of S-nitrosocysteamine leads to its quantitative conversion into cystamine (B1669676). cdnsciencepub.comresearchgate.net Mass spectrometry analysis confirms the formation of cystamine (m/z = 153.0608) from the decomposition of this compound (m/z = 107.9999) after 24 hours. cdnsciencepub.comnih.gov The release of nitric oxide during this process can be observed and trapped using techniques like electron paramagnetic resonance (EPR) spectroscopy with a nitroethane trap. cdnsciencepub.comnih.gov

The decomposition of the S-NO bond can occur through several mechanisms, including monomolecular reactions (homolytic or heterolytic cleavage), metal-catalyzed reductive cleavage, or higher-order reactions. researchgate.net Under physiological conditions, the homolytic cleavage to form a thiyl radical and nitric oxide is more significant than heterolytic cleavage. researchgate.net

Factors Influencing Decomposition Kinetics

The rate of this compound decomposition is significantly influenced by several factors, including the presence of metal ions, light exposure, and the pH of the solution.

Both cuprous (Cu⁺) and cupric (Cu²⁺) ions are effective catalysts for the decomposition of this compound. cdnsciencepub.comresearchgate.netnih.gov The presence of micromolar concentrations of Cu²⁺ ions can greatly accelerate the rate of decomposition. nih.gov This catalytic effect is due to the reduction of Cu²⁺ to Cu⁺, which then promotes the decomposition of the nitrosothiol. cdnsciencepub.comnih.gov The rate of decomposition, and consequently the production of nitric oxide, increases with higher concentrations of Cu²⁺. cdnsciencepub.comnih.gov This can be observed through increased intensity in EPR spectra of the NO radical. cdnsciencepub.com It is important to note that the presence of metal ion chelators, such as EDTA, can suppress this metal-catalyzed decomposition. cdnsciencepub.comresearchgate.net

| Condition | Effect on this compound Decomposition | Reference |

| Presence of Cu²⁺ ions | Accelerates decomposition | cdnsciencepub.comnih.gov |

| Increasing Cu²⁺ concentration | Increases the rate of decomposition and NO production | cdnsciencepub.comnih.gov |

| Presence of EDTA (chelator) | Suppresses metal-catalyzed decomposition | cdnsciencepub.comresearchgate.net |

S-nitrosothiols are susceptible to decomposition induced by light, a process known as photolysis. byjus.combritannica.com Exposure to light, such as overhead fluorescent lighting, can lead to the decomposition of S-nitrosothiols. researchgate.net The photolysis of solid-state S-nitroso-N-acetylpenicillamine (SNAP), a related S-nitrosothiol, has been shown to generate nitric oxide and a stable thiyl radical (RS•). nih.gov This process involves the absorption of light, which breaks the S-NO bond. nih.gov The efficiency of this photolytic decomposition can depend on the wavelength and intensity of the incident light. nih.gov

| Factor | Effect on S-Nitrosothiol Decomposition | Reference |

| Exposure to Light | Induces decomposition (photolysis) | researchgate.netnih.gov |

| Increased Light Intensity | Increases the initial rate of NO release | nih.gov |

The stability of S-nitrosothiols, including this compound, is highly dependent on the pH of the solution. nih.govasm.org For the related compound S-nitrosocysteine (CysNO), maximum decomposition occurs near physiological pH (around 7.4), while it is more stable in acidic (pH < 6) and alkaline (pH > 9) conditions. nih.gov However, there are conflicting reports regarding the optimal pH for the stability of other S-nitrosothiols like S-nitrosoglutathione (GSNO) and S-nitroso-N-acetylpenicillamine (SNAP), suggesting that the effect of pH can be influenced by factors such as temperature, concentration, and the specific buffer used. researchgate.netosti.govresearchgate.net For instance, some studies have found that a decrease in pH from 7.4 to 5.0 enhances the stability of GSNO and SNAP. researchgate.net The formation of this compound itself from cysteamine (B1669678) and a nitric oxide donor is also favored under slightly acidic conditions. asm.org

Biological Transnitrosation and Denitrosylation

In a biological context, the nitric oxide group of this compound can be transferred to other thiol-containing molecules, a process known as transnitrosation. cdnsciencepub.comsemanticscholar.org This is a crucial mechanism for the propagation of nitric oxide signaling. mdpi.com Glutathione (B108866) (GSH), being the most abundant thiol in the physiological environment, is a key player in these reactions. cdnsciencepub.com The interaction of this compound with glutathione can lead to the formation of S-nitrosoglutathione (GSNO). cdnsciencepub.com This transnitrosation is an equilibrium process, with the NO⁺ group being transferred to thiols where its formation is thermodynamically favored. semanticscholar.org

Denitrosylation, the removal of the NO group, is the reverse process of S-nitrosylation and can occur both non-enzymatically and enzymatically. researchgate.netnih.gov Non-enzymatic denitrosylation can be facilitated by transition metal ions and reducing agents like glutathione and ascorbate (B8700270). researchgate.net Enzymatic denitrosylation is carried out by enzymes such as S-nitrosoglutathione reductase (GSNOR) and thioredoxin (Trx), which play a critical role in regulating the levels of S-nitrosylated proteins and terminating pathological adaptations under conditions of nitrosative stress. semanticscholar.orgmdpi.comnih.gov The process of denitrosylation can expose the thiol group, making it susceptible to further reactions like oxidation to form disulfide bonds. nih.gov

The reactivity of S-nitrosothiols in these biological processes is complex. The nucleophilic attack of a thiolate can occur at the sulfur atom, leading to disulfide formation, or at the nitrogen atom, resulting in S-transnitrosation. researchgate.net The specific pathway taken is influenced by the microenvironment, including the pKa of the cysteine residue. researchgate.net

| Process | Description | Key Molecules Involved | Reference |

| Transnitrosation | Transfer of the NO group from this compound to another thiol. | Glutathione (GSH) | cdnsciencepub.comsemanticscholar.org |

| Denitrosylation | Removal of the NO group from an S-nitrosylated molecule. | Glutathione, Ascorbate, S-nitrosoglutathione reductase (GSNOR), Thioredoxin (Trx) | researchgate.netsemanticscholar.orgmdpi.comnih.gov |

S-to-S Transnitrosation in Biological Contexts

S-to-S transnitrosation is a crucial reaction pathway for S-nitrosothiols (SNOs) within biological systems, involving the transfer of a nitroso group from one thiol to another. This process is fundamental to the signaling functions of nitric oxide (NO), as it allows for the specific and targeted modification of protein cysteine residues. mdpi.comwikipedia.org this compound (CANO) participates in these reactions, acting as either a donor or an acceptor of the nitroso moiety, depending on the specific chemical environment and the reacting thiol.

The transfer of the nitroso group (NO⁺ equivalent) is generally governed by the chemical equilibrium between the participating S-nitrosothiol and the acceptor thiol. mdpi.com S-nitrosoglutathione (GSNO), due to its relative stability and high intracellular concentration, is considered a primary biological nitroso donor that can transfer its NO group to other thiols, including cysteamine, to form this compound. mdpi.compdx.edu Conversely, this compound can also donate its nitroso group to other biological thiols.

Detailed kinetic studies have investigated the transnitrosation reaction between this compound and glutathione (GSH), a highly abundant intracellular thiol. Research has shown that the reaction between CANO and GSH does not result in the formation of oxidized glutathione (GSSG). cdnsciencepub.comresearchgate.net Instead, the primary products identified are cystamine (the disulfide of cysteamine) and a mixed disulfide of cysteamine and glutathione. researchgate.net This indicates a specific reactivity pattern where the nitroso group transfer initiates a series of reactions leading to disulfide formation rather than a simple exchange.

Table 1: Products of Transnitrosation between this compound (CANO) and Glutathione (GSH)

| Reactants | Predominant Products | Not Observed | Source |

|---|

This S-to-S transnitrosation is a key mechanism for the distribution and transfer of NO bioactivity, enabling the modification of specific protein functions and contributing to the broader signaling network of nitric oxide.

S-to-N Transnitrosation Pathways and Products

S-to-N transnitrosation involves the intramolecular or intermolecular transfer of a nitroso group from the sulfur atom of an S-nitrosothiol to a nitrogen atom, typically an amine, to form an N-nitrosamine. This pathway has been proposed as a decomposition route for some S-nitrosothiols, such as S-nitrosocysteine. conicet.gov.arnih.gov For S-nitrosocysteine, this intramolecular rearrangement can lead to the formation of a primary N-nitrosamine, which is unstable and rapidly decomposes to a reactive diazonium ion intermediate. conicet.gov.arnih.gov

However, in the case of this compound, evidence for this pathway is minimal. Mechanistic studies involving the decomposition of this compound have been conducted to identify the resulting products. Analysis using gas chromatography-mass spectrometry (GC-MS) has shown that the predominant product of this compound decomposition is cystamine, the disulfide dimer of cysteamine. researchgate.net These studies report very little evidence of other significant products that would be expected from an S-to-N transnitrosation mechanism, such as thiiranes or 2-hydroxy-mercaptans. researchgate.net This suggests that, under the studied conditions, the S-to-N transnitrosation pathway is not a significant route for the decomposition of this compound. researchgate.net

The stability of the resulting N-nitrosamine is a key factor in this pathway. Primary amines, like the one in cysteamine, form unstable primary nitrosamines that are prone to rapid decay. ccsnorway.com The observed dominance of disulfide formation from this compound decomposition points towards other reaction mechanisms, such as homolytic cleavage of the S-N bond or thiol-mediated decomposition, being the primary routes. cdnsciencepub.comnih.gov

Table 2: Comparison of Transnitrosation Pathways

| Compound | Pathway | Evidence/Products | Source |

|---|---|---|---|

| S-Nitrosocysteine | S-to-N Transnitrosation | Formation of thiirane-2-carboxylic acid and acrylic acid via a diazonium ion intermediate. | nih.gov |

Enzymatic Denitrosylation Mechanisms (e.g., S-nitrosoglutathione reductase)

Enzymatic denitrosylation is a critical biological process for regulating the levels and activity of S-nitrosothiols, thereby controlling NO-based signaling. nih.gov Two main enzyme systems are responsible for this regulation: the S-nitrosoglutathione reductase (GSNOR) system and the thioredoxin system. nih.gov

S-nitrosoglutathione reductase (GSNOR), also known as alcohol dehydrogenase 5 (ADH5), is a highly conserved enzyme that plays a central role in modulating protein S-nitrosylation. nih.govsemanticscholar.org However, GSNOR does not directly act on all S-nitrosothiols. Its primary substrate is S-nitrosoglutathione (GSNO). semanticscholar.orgnih.gov GSNOR catalyzes the NADH-dependent reduction of GSNO to an unstable intermediate, N-hydroxysulfinamide (GSNHOH), which then decomposes to form glutathione disulfide (GSSG) and hydroxylamine (B1172632) or ammonia. nih.govmdpi.com

The effect of GSNOR on this compound is therefore indirect. By controlling the cellular concentration of GSNO, GSNOR indirectly regulates the levels of other S-nitrosothiols, including this compound, that are in equilibrium with the GSNO pool through transnitrosation reactions. nih.govsemanticscholar.org By depleting GSNO, GSNOR shifts the equilibrium away from the formation of other SNOs, effectively promoting net denitrosylation. nih.gov This regulatory role is crucial for maintaining cellular homeostasis and preventing nitrosative stress. frontiersin.orgfrontiersin.org The activity of GSNOR itself can be modulated by S-nitrosylation of its own cysteine residues, creating a feedback loop that allows for the transient accumulation of GSNO and enhanced NO signaling when needed. nih.gov

Table 3: GSNOR-Mediated Denitrosylation

| Enzyme | Primary Substrate | Mechanism | Effect on this compound | Source |

|---|

This enzymatic control allows for the precise spatiotemporal regulation of NO signaling, ensuring that protein S-nitrosylation and subsequent physiological responses are tightly controlled. nih.govfrontiersin.org

Advanced Analytical Methodologies for S Nitrosocysteamine Research

Mass Spectrometry (MS) Based Approaches

Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions, enabling the precise determination of molecular weights and the identification of unknown compounds.

High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight Mass Spectrometry (TOF-MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), provide extremely accurate mass measurements. This precision is crucial for the unambiguous identification of reaction products and for differentiating between compounds with similar nominal masses.

In S-Nitrosocysteamine research, HRMS is the definitive method for confirming the identity of the target compound and its subsequent decomposition or reaction products. researchgate.net Using positive-mode electrospray ionization (ESI), this compound can be detected as its protonated molecule. The high accuracy of TOF-MS allows for the experimental m/z value to be matched with the theoretical value to within a few parts per million (ppm), confirming the elemental composition.

HRMS has been successfully applied to:

Verify the formation of this compound: The technique confirms the product of the nitrosation of cysteamine (B1669678), with a measured m/z that corresponds precisely to the chemical formula of this compound. nih.gov

Identify decomposition products: Studies have shown that upon standing, this compound decomposes. HRMS analysis of the resulting solution has identified a strong peak corresponding to cystamine (B1669676), the disulfide dimer of cysteamine, confirming the decomposition pathway. nih.gov

Analyze transnitrosation products: In reactions with other thiols like glutathione (B108866), HRMS can identify the formation of mixed disulfides and other transient species. nih.gov

| Compound | Chemical Formula | Theoretical m/z ([M+H]⁺) | Experimentally Observed m/z | Technique |

|---|---|---|---|---|

| This compound | C₂H₇N₂OS⁺ | 108.0279 | 107.9999 ([M]⁺) | TOF-MS nih.gov |

| Cystamine | C₄H₁₃N₂S₂⁺ | 153.0571 | 153.0608 ([M+H]⁺) | TOF-MS nih.gov |

This level of analytical detail is essential for understanding the complex chemistry and reaction mechanisms involving this compound. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and S-Nitrosylation Site Mapping

Tandem mass spectrometry (MS/MS) is a powerful analytical technique crucial for the structural elucidation of this compound and for mapping S-nitrosylation sites on proteins. The inherent challenge in analyzing S-nitrosylated compounds lies in the labile nature of the S-NO bond, which can easily fragment during ionization. rutgers.edu Consequently, careful optimization of mass spectrometry parameters, such as cone and collision energy voltages, is essential to preserve the integrity of the this compound molecule and S-nitrosylated peptides for accurate analysis. rutgers.edu

Direct identification of S-nitrosylation sites by MS/MS can be challenging. Therefore, methods like the biotin-switch technique are often employed. rutgers.edu In this method, the S-nitroso group is specifically replaced with a biotin (B1667282) tag, which is more stable and readily detectable by MS/MS. This allows for the confident identification of the specific cysteine residues that were originally S-nitrosylated. rutgers.edunih.gov

Research has shown that site-specific mapping of S-nitrosocysteine residues allows for the direct comparison of primary peptide sequences to identify motifs that may govern the specificity of S-nitrosylation. nih.gov It has been proposed that the presence of flanking basic (like Lysine and Arginine) and acidic (like Aspartate and Glutamate) residues can regulate S-nitrosylation and denitrosation by influencing the thiol nucleophilicity. nih.gov

Table 1: Key Parameters in MS/MS Analysis of S-Nitrosylated Peptides

| Parameter | Typical Setting for S-Nitrosylated Peptides | Rationale |

|---|---|---|

| Cone Voltage | Lower than conventional peptide detection (e.g., 20 V) | To minimize in-source fragmentation of the labile S-NO bond. rutgers.edu |

| Collision Energy | Lower than conventional peptide detection (e.g., 4 V) | To preserve the S-NO bond during fragmentation for accurate site mapping. rutgers.edu |

| Sample Buffer | Neutral pH containing metal chelators (e.g., 1 mM EDTA, 0.1 mM neocuproine) | To prevent protein denitrosylation during sample preparation and analysis. rutgers.edu |

Gas Chromatography-Mass Spectrometry (GC-MS) for Decomposition Product Analysis

Gas chromatography-mass spectrometry (GC-MS) is a valuable tool for analyzing the decomposition products of this compound. Studies have shown that upon prolonged standing, this compound decomposes quantitatively. researchgate.net The primary decomposition product identified by GC-MS is the disulfide, cystamine. researchgate.netnih.gov This decomposition involves the homolytic cleavage of the S-N bond, leading to the formation of two thiyl radicals which then combine to form the disulfide, releasing two molecules of nitric oxide (NO). researchgate.net

GC-MS has also been utilized to study the transnitrosation reaction between this compound and other thiols, such as glutathione. In these experiments, the final products are predominantly the mixed disulfide and cysteamine, with no evidence of oxidized glutathione. nih.govresearchgate.net This indicates a direct transfer of the nitroso group from this compound to glutathione.

A quantitative GC-MS method has been developed for the determination of S-nitroso compounds, including S-nitrosocysteine, a related compound. This method involves the specific conversion of the S-nitroso group to nitrite (B80452), which is then derivatized for GC-MS analysis. nih.gov This approach, using stable isotope-labeled internal standards, allows for accurate quantification in biological samples. nih.gov

Table 2: Decomposition and Reaction Products of this compound Identified by GC-MS

| Reaction | Reactants | Major Products Identified by GC-MS | Reference |

|---|---|---|---|

| Decomposition | This compound | Cystamine, Nitric Oxide | researchgate.netnih.gov |

| Transnitrosation | this compound, Glutathione | Mixed Disulfide, Cysteamine | nih.govresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Sample Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable technique for the analysis of this compound and S-nitrosylated proteins in complex biological matrices. nih.govmdpi.com The coupling of high-resolution separation by liquid chromatography with the specificity and sensitivity of tandem mass spectrometry allows for the identification and quantification of these labile molecules even at low concentrations. nih.gov

In the context of this compound research, LC-MS/MS is frequently used in conjunction with the Biotin Switch Technique to identify S-nitrosylated proteins and their specific modification sites. nih.gov This proteomic approach enables the characterization of the "S-nitrosoproteome," providing insights into the cellular response to nitrosative stress. nih.gov

Furthermore, LC-MS/MS methods have been developed for the quantitative determination of cysteamine, the precursor to this compound, in plasma samples. mdpi.com These validated methods are crucial for pharmacokinetic studies and for monitoring therapeutic levels of cysteamine in clinical settings. mdpi.com The high sensitivity and specificity of LC-MS/MS allow for the rapid and accurate measurement of cysteamine levels. mdpi.com

Table 3: Applications of LC-MS/MS in this compound-Related Research

| Application | Sample Type | Key Findings/Capabilities | Reference |

|---|---|---|---|

| Proteomics | Cell lysates, Tissues | Identification of S-nitrosylated proteins and specific cysteine modification sites. | nih.gov |

| Pharmacokinetics | Plasma | Rapid and accurate quantification of cysteamine levels for therapeutic drug monitoring. | mdpi.com |

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-performance liquid chromatography (HPLC) is a cornerstone technique for the isolation and quantification of this compound. nih.gov Reversed-phase HPLC, often using a C18 column, is commonly employed for the separation of this compound from its precursor, cysteamine, and other related compounds. mdpi.com

Detection is typically achieved using a UV-visible photodiode array (PDA) detector. This compound exhibits characteristic absorbance maxima at approximately 333 nm and 545 nm. researchgate.netnih.gov Quantification is often performed by monitoring the absorbance at 545 nm to avoid interference from other nitrogen species that absorb in the lower UV range. nih.gov The identity and purity of the isolated this compound can be further confirmed by mass spectrometry. mdpi.com

HPLC methods have also been developed to quantify cysteine and cysteamine adducts on proteins. nih.gov These methods involve the release of the adducted thiols, derivatization with a fluorescent reagent, and subsequent separation and quantification by reversed-phase HPLC. nih.gov

Table 4: HPLC Parameters for this compound Analysis

| Parameter | Typical Conditions | Purpose | Reference |

|---|---|---|---|

| Stationary Phase | Reversed-phase C18 | Separation based on hydrophobicity. | mdpi.com |

| Mobile Phase | Isocratic elution with an acidic aqueous buffer and an organic modifier (e.g., methanol (B129727) or acetonitrile) | To achieve optimal separation of this compound from related compounds. | nih.govmdpi.com |

| Detection Wavelength | 333 nm and 545 nm (quantification often at 545 nm) | Specific detection and quantification of this compound. | researchgate.netnih.gov |

| Flow Rate | Typically 1 mL/min | To ensure efficient separation. | mdpi.com |

Chemiluminescence Detection Systems

Chemiluminescence detection, particularly ozone-based chemiluminescence, is a highly sensitive and specific method for the detection and quantification of nitric oxide (NO) and related species, which is highly relevant to this compound research. nih.govmdpi.com This technique relies on the reaction between NO and ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂*) that emits light upon returning to its ground state. The intensity of the emitted light is directly proportional to the concentration of NO. mdpi.com

In the context of this compound, chemiluminescence is used to measure the NO released from the S-nitrosothiol. This can be achieved through various means, such as photolysis or chemical reduction, which cleave the S-N bond and liberate NO. This method allows for the accurate quantification of this compound in various samples.

Furthermore, chemiluminescence assays can be used to measure N-nitrosamines, which are potential byproducts. nih.gov By using specific reducing agents, it is possible to differentiate between various NO metabolites, ensuring the specific measurement of the compound of interest. nih.gov

Electrochemical and Amperometric Methods

Electrochemical and amperometric methods offer a sensitive and real-time approach for the detection of electroactive species, including those relevant to this compound research. rsc.org These techniques are based on the measurement of the current generated by the oxidation or reduction of an analyte at an electrode surface when a potential is applied. semanticscholar.org

While direct electrochemical detection of this compound is not extensively detailed in the provided context, methods for its precursor, cysteamine, and the released signaling molecule, nitric oxide, are well-established. Amperometric sensors have been developed for the sensitive detection of nitric oxide. nih.gov These sensors often utilize chemically modified electrodes to enhance selectivity and sensitivity towards NO. nih.gov

Similarly, various electrochemical sensors have been fabricated for the detection of cysteine, a structurally similar amino acid to cysteamine. rsc.orgsemanticscholar.org These sensors often employ modified electrodes, such as glassy carbon electrodes or screen-printed electrodes, with various electrocatalytic materials to facilitate the oxidation of the thiol group. rsc.orgsemanticscholar.org Such methodologies could potentially be adapted for the detection of cysteamine and, by extension, for monitoring the decomposition or reactions of this compound that result in the release of free cysteamine.

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Cysteamine |

| Cystamine |

| Nitric Oxide |

| Glutathione |

| S-Nitrosocysteine |

| Lysine |

| Arginine |

| Aspartate |

| Glutamate |

| Biotin |

| Nitrite |

| Cysteine |

Specific Enrichment Strategies for S-Nitrosylated Species

The detection and identification of S-nitrosylated proteins, such as this compound, within complex biological samples present significant analytical challenges due to the low abundance and labile nature of the S-nitrosothiol (SNO) modification. To overcome these challenges, several specific enrichment strategies have been developed to isolate S-nitrosylated species from the broader proteome, thereby increasing their concentration for subsequent analysis by techniques like mass spectrometry.

Resin-Assisted Capture (SNO-RAC)

Resin-Assisted Capture (SNO-RAC) is a method developed as a modification of the biotin switch technique (BST) for the analysis of protein S-nitrosothiols. nih.govnih.gov Compared to the traditional BST, SNO-RAC offers a more streamlined workflow with fewer steps, which can lead to higher efficiency in detecting S-nitrosylated proteins, particularly those of high molecular weight. nih.govnih.govresearchgate.net The core principle of SNO-RAC involves the use of a thiol-reactive resin that combines the labeling and affinity capture steps into a single procedure. nih.gov

The SNO-RAC protocol generally consists of three main stages:

Blocking: Free thiol groups on cysteine residues are first blocked, typically through S-methylthiolation with a reagent like methyl methanethiosulfonate (B1239399) (MMTS), to prevent them from reacting in subsequent steps. nih.gov

Reduction: The S-nitrosothiol bond of interest is then selectively reduced to a free thiol using an agent such as ascorbate (B8700270). nih.gov

Capture: The newly formed thiols are captured by a thiol-reactive resin, creating a covalent disulfide bond between the target protein and the resin. nih.gov

This approach facilitates the identification and quantification of S-nitrosylation sites. nih.gov The captured proteins can be subjected to on-resin digestion (e.g., with trypsin) to generate peptides, which can then be analyzed by mass spectrometry. nih.govnih.gov When combined with techniques like isobaric tags for relative and absolute quantification (iTRAQ), SNO-RAC allows for the quantitative analysis of changes in protein S-nitrosylation across different samples. nih.gov This methodology has proven sensitive in identifying SNO-modified proteins and has been noted to result in less protein loss during sample preparation compared to other methods. researchgate.net

| Step | Reagent/Material | Purpose |

| 1. Blocking | Methyl methanethiosulfonate (MMTS) | To cap free cysteine thiols, preventing non-specific binding. |

| 2. Reduction | Ascorbate | To selectively convert S-nitrosothiols (SNOs) into free thiols. |

| 3. Capture | Thiol-reactive resin | To covalently bind the newly exposed thiols for enrichment. |

| 4. Analysis | Mass Spectrometry | To identify and quantify the captured proteins and their S-nitrosylation sites. |

Organic Mercury Assisted Enrichment

Organic mercury-assisted enrichment is a chemoselective strategy for the capture of S-nitrosated proteins and peptides. nih.gov This method is founded on the specific and direct reaction between an organic mercury compound and S-nitrosocysteine, a reaction initially described by Saville. nih.govnih.gov In this reaction, the nitric oxide (NO) moiety is displaced, and a stable mercury-sulfur (Hg–S) covalent bond is formed. nih.govresearchgate.net

The experimental workflow typically involves the following key steps:

Blocking of Free Thiols: Similar to SNO-RAC, the first step is to chemically modify and block the reduced thiols in the sample. This is often achieved using MMTS to form mixed disulfides. nih.gov

Reaction with Organic Mercury: The sample is then reacted with an organic mercury resin. The resin is synthesized by reacting a solid support, such as Affi-Gel-10, with a compound like p-aminophenylmercuric acetate. nih.gov The S-nitrosylated proteins or peptides selectively bind to this resin.

Elution and Analysis: After capture and washing to remove non-specifically bound proteins, the enriched S-nitrosylated species can be released using reductive chemistries or subjected to on-column digestion with trypsin for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

The amount of starting material required for successful identification depends on the level of protein S-nitrosation in the sample, with a minimum of 3 mg of protein homogenate often suggested for reasonable MS/MS-based identification. nih.gov The specificity of this method is a critical consideration, and its validation relies on the use of several chemically distinct negative controls. nih.gov

| Feature | Description |

| Principle | Chemoselective reaction between organic mercury and S-nitrosocysteine, forming a stable Hg-S bond. nih.gov |

| Resin Synthesis | Typically involves reacting a solid support gel with p-aminophenylmercuric acetate. nih.gov |

| Workflow | 1. Block free thiols. 2. React with mercury resin. 3. Wash and elute/digest for MS analysis. nih.gov |

| Starting Material | A minimum of 3 mg of protein is generally required for MS/MS identification. nih.gov |

Direct Labeling of S-Nitrosothiols

In contrast to methods that rely on the reduction of the S-NO bond before capture (indirect methods), direct labeling strategies aim to modify the S-nitrosothiol group itself while keeping the S-N bond intact. nih.gov Recent advancements in this area have focused on the use of phosphine-based chemical probes. nih.govnih.gov

This approach is based on the reactivity of S-nitrosothiols with phosphines. The reaction leads to the formation of reactive S-substituted aza-ylides (RS-N=PR₃), which can then undergo further reactions to form stable adducts. nih.govnih.gov This chemistry provides a basis for the direct labeling of S-nitrosated proteins. The initial labeling step preserves the original S-N linkage of the S-nitrosothiol. nih.gov

The development of water-soluble, Staudinger-based phosphines has highlighted the potential of this method for studying the S-nitroso proteome in biological systems. nih.gov These direct labeling methods offer a potential advantage by avoiding the multi-step processes of blocking and reduction that are characteristic of indirect assays, which can sometimes introduce artifacts or lead to sample loss. nih.gov Research in this area is focused on creating robust chemical methods for the direct detection and analysis of protein S-nitrosothiols in their native biological contexts. nih.govnih.gov

Considerations for Methodological Specificity and Controls in S-Nitrosothiol Detection

Ensuring the specificity of detection is paramount in the study of S-nitrosothiols due to their reactivity and the presence of other cysteine modifications and nitric oxide-derived species in biological systems. nih.govmdpi.com The use of appropriate controls is essential to validate the results obtained from any detection methodology.

A common strategy to confirm the identity of S-nitrosothiols is to demonstrate the loss of the signal upon treatment with a reagent that specifically decomposes the S-NO bond. For instance, treatment with mercuric (Hg(II)) ions, which catalyze the decomposition of S-nitrosothiols, is frequently used as a negative control. nih.gov The difference between signals obtained in the presence and absence of Hg(II) is attributed to the S-nitrosothiol concentration. nih.gov Similarly, UV photolysis, which cleaves the S-NO bond, can also be used to establish a baseline or as a negative control. nih.gov

In enrichment-based proteomics studies, such as organic mercury-assisted capture, the generation of chemically distinct negative controls is crucial for ensuring specificity. nih.gov For example, omitting the reducing agent (e.g., ascorbate) in a biotin switch-type assay should prevent the labeling of S-nitrosylated sites and can serve as a vital negative control.

Furthermore, the pH of the analytical environment is a critical factor. In some copper/cysteine-based detection methods, maintaining a neutral pH is important for specificity towards S-nitrosothiols, as a drop in pH below 6 can lead to the detection of other NO derivatives, thus compromising the selectivity of the assay. nih.gov Therefore, careful monitoring and control of experimental conditions are necessary to achieve reliable and specific detection of S-nitrosylated species like this compound. nih.govmdpi.com

S Nitrosocysteamine in Biological Signaling and Cellular Regulation

Role in Nitric Oxide (NO) Homeostasis and Bioavailability

Nitric oxide is a critical signaling molecule involved in a vast array of physiological processes. However, its high reactivity and short half-life necessitate mechanisms for its stabilization, transport, and controlled release. S-nitrosothiols, including S-nitrosocysteamine, are central to maintaining NO homeostasis and ensuring its bioavailability where and when it is needed.

S-nitrosothiols are considered to be a circulating endogenous reservoir of nitric oxide. nih.gov They effectively function as carriers, storing and transporting NO bioactivity throughout the body. acs.org This reservoir is crucial for supplementing NO when endogenous production by nitric oxide synthases (NOS) is insufficient. ahajournals.org Naturally occurring RSNOs include S-nitrosocysteine, S-nitrosoglutathione, and S-nitrosoalbumin. nih.govwikipedia.org The formation of these stable NO adducts allows for the propagation of NO signals far from the site of its initial synthesis. mdpi.com For instance, red blood cells carry a significant reservoir of S-nitrosohemoglobin and release S-nitrosothiols under low-oxygen conditions, contributing to the regulation of blood flow. wikipedia.org The ability of this compound and other RSNOs to store and transport NO makes them integral to the spatial and temporal control of NO signaling.

The release of nitric oxide from this compound and other S-nitrosothiols is a regulated process, influenced by various physiological and environmental factors. The stability of the S-NO bond is relatively low, with bond energies typically in the range of 20-32 kcal/mol, allowing for its decomposition to release NO. researchgate.net This decomposition can occur through several mechanisms:

Thermal Decomposition : S-nitrosothiols can spontaneously break down to release NO, a process that can be influenced by temperature. wikipedia.org

Photolysis : Exposure to light can induce the cleavage of the S-NO bond, resulting in the formation of NO. nih.gov

Catalysis by Metal Ions : The decomposition of S-nitrosothiols is significantly catalyzed by transition metal ions, particularly copper ions (Cu²⁺). nih.govnih.govrsc.org The presence of trace amounts of these metals can stimulate the breakdown of RSNOs into NO and the corresponding disulfide (in the case of this compound, this would be cystamine). nih.govcdnsciencepub.com The rate of decomposition is often dependent on the concentration of the metal ion catalyst. rsc.org Reduced metal ions like Cu⁺ can decompose RSNOs more rapidly than their oxidized counterparts. nih.gov

Influence of Reducing Agents : Substances like ascorbate (B8700270) (vitamin C) can stimulate the decomposition of S-nitrosothiols by promoting the reduction of metal ion catalysts, thereby enhancing NO release. nih.govplos.org

Transnitrosation : The NO group can be transferred from one thiol to another, a process known as transnitrosation. nih.govnih.gov If this transfer results in a less stable S-nitrosothiol, it can lead to an accelerated release of NO. nih.gov

The rate of NO release is also affected by the structure of the S-nitrosothiol itself and its concentration. acs.orgrsc.org For example, N-acetylation of the amino group in a parent compound can drastically reduce the reactivity and subsequent NO release. rsc.org

Post-Translational Protein S-Nitrosylation (S-Nitrosylation)

S-nitrosylation is a crucial post-translational modification where a nitric oxide moiety is covalently attached to the thiol side chain of a cysteine residue within a protein, forming an S-nitrosoprotein (SNO-protein). mdpi.comnih.govwikipedia.org This reversible modification is a primary mechanism through which NO exerts its vast regulatory effects on protein function, analogous to other key modifications like phosphorylation. aginganddisease.orgnih.gov this compound can act as a donor in these reactions, influencing a wide spectrum of cellular processes.

The formation of an S-nitrosothiol bond on a protein cysteine is a selective process and does not occur with every available thiol. Several mechanisms have been proposed for how this specific modification occurs:

Reaction with Higher Nitrogen Oxides : It is generally accepted that the direct reaction of the NO radical with a thiol is not a primary pathway. oup.com Instead, NO can react with oxygen to form higher nitrogen oxides, such as dinitrogen trioxide (N₂O₃), which is a potent S-nitrosylating agent. oup.comoup.com This reaction can be favored in hydrophobic environments like cell membranes. oup.com

Metal-Catalyzed S-Nitrosylation : Metalloproteins can catalyze the formation of S-nitrosothiols. In this mechanism, a metal center, such as copper or the heme iron in proteins like cytochrome c, binds NO and facilitates its transfer to a target cysteine thiol. mdpi.comencyclopedia.pub

Transnitrosylation : This is a major mechanism for propagating the NO signal, involving the transfer of an NO group from one S-nitrosothiol to a free thiol on another protein. nih.govwikipedia.orgnih.gov This can occur in a Cys-to-Cys transfer, where an S-nitrosylated protein directly modifies another protein. scispace.com Low-molecular-weight S-nitrosothiols like S-nitrosoglutathione (GSNO), which is abundant in cells, often act as primary NO donors in transnitrosylation reactions. mdpi.comencyclopedia.pub

The specificity of S-nitrosylation is also influenced by the local protein microenvironment, including the presence of specific amino acid motifs near the target cysteine that facilitate the reaction. escholarship.org

The addition of an NO moiety to a cysteine thiol can induce significant changes in a protein's three-dimensional structure. mdpi.comaginganddisease.org This conformational change is a fundamental way S-nitrosylation regulates protein function. mdpi.com The alteration in structure can:

Alter Enzymatic Activity : By modifying the conformation of the active site or allosteric sites, S-nitrosylation can either activate or inhibit a protein's enzymatic function. nih.govresearchgate.net

Influence Protein Stability : The modification can affect protein stability and its propensity for degradation by cellular machinery like the proteasome. frontiersin.org

Promote Further Modifications : S-nitrosylation can make the modified cysteine or nearby residues more susceptible to other modifications, such as the formation of a disulfide bond with a neighboring cysteine. escholarship.orgbiorxiv.org

These structural changes are critical for the role of S-nitrosylation as a molecular switch, turning protein functions on or off in response to NO signals. escholarship.org

A key consequence of the conformational changes induced by S-nitrosylation is the modulation of protein-protein interactions. mdpi.comnih.govaginganddisease.org By altering the surface topology of a protein, S-nitrosylation can either promote or inhibit its ability to bind to other proteins. researchgate.net This regulation of molecular interactions is central to many signaling pathways. For example, S-nitrosylation of specific E3 ubiquitin ligases can prevent their interaction with target proteins, thereby inhibiting protein degradation. S-nitrosylation is known to affect the interactions of proteins involved in virtually every aspect of normal cell biology, and its dysregulation is implicated in a wide range of diseases. mdpi.comresearchgate.net

Interplay with Other Post-Translational Modifications (e.g., Phosphorylation, Acetylation, Ubiquitination, Disulfide Bond Formation)

S-nitrosylation is a dynamic post-translational modification (PTM) that engages in complex crosstalk with other PTMs, including phosphorylation, acetylation, ubiquitination, and disulfide bond formation. nih.govnih.gov This interplay can result in a sophisticated regulatory network that fine-tunes protein function, stability, and localization. S-nitrosylation can act as a switch, influencing whether a protein undergoes another modification, or it can work in concert with other PTMs to create a complex signaling code. nih.govnih.gov

Phosphorylation: The relationship between S-nitrosylation and phosphorylation is particularly well-documented, with S-nitrosylation often affecting the activity of protein kinases and phosphatases. nih.gov This can lead to widespread changes in cellular signaling pathways. nih.gov For instance, S-nitrosylation can inhibit the activity of certain kinases, thereby preventing the phosphorylation of their target proteins. nih.gov Conversely, in some cases, the phosphorylation state of a protein can influence its susceptibility to S-nitrosylation. This bidirectional regulation allows for precise control over signaling cascades. ahajournals.org

Acetylation: S-nitrosylation also intersects with protein acetylation, a key modification in the regulation of gene expression and other cellular processes. nih.govthermofisher.com A notable example involves histone deacetylases (HDACs), enzymes that remove acetyl groups from histones and other proteins. S-nitrosylation of HDAC2 has been shown to inhibit its activity, leading to increased histone acetylation and subsequent changes in gene transcription. nih.govnih.gov This provides a direct link between nitric oxide signaling and epigenetic regulation.

Ubiquitination: The ubiquitin-proteasome system, which governs protein degradation and is involved in a wide array of cellular functions, is also subject to regulation by S-nitrosylation. nih.gov Many enzymes in the ubiquitination pathway, such as E3 ubiquitin ligases, contain critical cysteine residues that can be targeted by S-nitrosylation. nih.govwikipedia.org This modification can alter the ligase's activity, thereby affecting the ubiquitination and subsequent degradation of its target proteins. nih.gov For example, S-nitrosylation of the E3 ligase parkin inhibits its function, which can lead to the accumulation of protein aggregates. nih.gov

Disulfide Bond Formation: S-nitrosylation can influence the formation of disulfide bonds within and between proteins. nih.gov Under certain redox conditions, the S-nitrosothiol group can be an intermediate that facilitates the formation of a disulfide bond, a more stable oxidative modification. nih.gov This can alter protein structure and function. The interplay between these two cysteine-based modifications is dependent on the local redox environment and the specific protein context. nih.gov

Identification of S-Nitrosylated Protein Targets through Proteomics

The identification of proteins targeted by S-nitrosylation is crucial for understanding the broad impact of this modification on cellular biology. Due to the labile nature of the S-nitrosothiol (SNO) bond, specialized proteomic techniques have been developed to capture and identify these modified proteins. nih.govacs.org

One of the most widely used methods is the Biotin (B1667282) Switch Technique (BST) . frontiersin.orgcreative-proteomics.com This technique involves a three-step process:

Blocking: Free thiol groups on cysteine residues are blocked, typically with a reagent like methyl methanethiosulfonate (B1239399) (MMTS). frontiersin.orgcreative-proteomics.com

Reduction: The S-nitrosothiol bonds are selectively reduced to thiols using ascorbate. frontiersin.orgcreative-proteomics.com

Labeling: The newly formed thiol groups are then labeled with a biotin-containing reagent. frontiersin.orgcreative-proteomics.com

The biotinylated proteins can then be purified using avidin-based affinity chromatography and subsequently identified by mass spectrometry (MS). frontiersin.orgnih.gov Variations of this method, such as performing a proteolytic digest before the affinity capture, can help to pinpoint the specific site of S-nitrosylation on the protein. frontiersin.org

Other proteomic strategies for identifying S-nitrosylated proteins include:

Organomercury Resin Capture (MRC): This method utilizes the reaction between S-nitrosothiols and organomercury compounds to capture and enrich S-nitrosylated proteins for MS analysis. nih.gov

Antibody-based approaches: Antibodies that specifically recognize the S-nitrosocysteine modification can be used for immunoprecipitation or Western blotting to identify and validate S-nitrosylated proteins. nih.govcreative-proteomics.com

Label-free methods: Advances in mass spectrometry, particularly with milder ionization techniques like electrospray ionization (ESI), have made it possible in some cases to directly detect the mass shift caused by the addition of a nitrosyl group to a cysteine residue, although this remains challenging due to the lability of the SNO bond. nih.gov

These proteomic approaches have led to the identification of hundreds of S-nitrosylated proteins in various organisms and cell types, revealing the widespread nature of this post-translational modification. frontiersin.orgnih.gov The identified targets are involved in a diverse range of cellular processes, including metabolism, signaling, stress responses, and cytoskeletal organization. nih.govnih.gov

Table 1: Selected Proteomic Methods for the Identification of S-Nitrosylated Proteins

| Method | Principle | Advantages |

|---|---|---|

| Biotin Switch Technique (BST) | Blocking of free thiols, selective reduction of SNOs, and biotinylation of newly formed thiols. frontiersin.orgcreative-proteomics.com | High specificity and widely used. nih.gov |

| Organomercury Resin Capture (MRC) | Capture of S-nitrosylated proteins using organomercury resins. nih.gov | Effective enrichment of SNO-proteins. nih.gov |

| Antibody-based Detection | Use of antibodies specific to S-nitrosocysteine. nih.govcreative-proteomics.com | Useful for validation and in situ localization. nih.gov |

| Direct Mass Spectrometry | Detection of the mass shift corresponding to the NO group. nih.gov | Avoids chemical labeling but is technically challenging. nih.gov |

Impact on Cellular Function and Signaling Cascades

Regulation of Enzyme Activity and Allosteric Modulation

This compound, by acting as a nitric oxide (NO) donor, can lead to the S-nitrosylation of proteins, a post-translational modification that can significantly regulate enzyme activity. This modification of a cysteine thiol to an S-nitrosothiol can either activate or inhibit an enzyme's catalytic function. frontiersin.org The effect is often achieved through allosteric modulation, where the modification at a site distinct from the active site induces a conformational change in the protein, thereby altering its catalytic efficiency. frontiersin.org

A classic example of this regulation is seen with glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis. S-nitrosylation of a critical cysteine residue in GAPDH has been shown to inhibit its enzymatic activity. nih.govnih.gov This inhibition can divert metabolic flux and also allows GAPDH to participate in signaling pathways beyond its metabolic role. nih.gov

Furthermore, S-nitrosylation can modulate the activity of various other classes of enzymes, including:

Kinases and Phosphatases: As discussed previously, S-nitrosylation can directly impact the enzymes that control protein phosphorylation, thereby influencing a vast array of signaling networks. nih.gov

Proteases: The activity of certain proteases, such as caspases involved in apoptosis and matrix metalloproteinases (MMPs) implicated in tissue remodeling, can be regulated by S-nitrosylation. frontiersin.orgnih.gov For instance, S-nitrosylation can inhibit the activity of initiator and executioner caspases, thus providing an anti-apoptotic signal. nih.gov

Redox Enzymes: Enzymes involved in maintaining the cellular redox balance, such as thioredoxin, can themselves be targets of S-nitrosylation, creating a complex feedback loop in redox signaling. ahajournals.orgfrontiersin.org

The reversible nature of S-nitrosylation allows for dynamic control over enzyme activity in response to changing cellular concentrations of NO and the local redox environment. frontiersin.org

Influence on Signal Transduction Pathways

Through the regulation of key protein functions, this compound-induced S-nitrosylation can profoundly influence major signal transduction pathways. mdpi.comnih.gov This modification acts as a crucial signaling switch, integrating NO signals into the broader cellular communication network.

MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathways, which include the ERK, JNK, and p38 cascades, are central to cellular processes like proliferation, differentiation, and stress responses. assaygenie.comkegg.jp S-nitrosylation can modulate MAPK signaling at multiple levels. For example, S-nitrosylation of specific components within these cascades, such as certain kinases or their upstream activators, can either enhance or suppress pathway activation. nih.gov S-nitrosylation of c-Jun N-terminal kinase (JNK) has been shown to inhibit its activity, thereby modulating its downstream effects on transcription factors like c-Jun. nih.gov

NF-κB Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory responses, immunity, and cell survival. nih.gov S-nitrosylation can inhibit NF-κB signaling at several points. A key mechanism is the direct S-nitrosylation of the p50 subunit of NF-κB, which prevents its binding to DNA and subsequent gene transcription. nih.gov S-nitrosylation of IκB kinase (IKK), the enzyme responsible for activating the pathway, can also lead to its inhibition. nih.gov These actions generally result in an anti-inflammatory effect. nih.gov

Ras Signaling: Ras proteins are small GTPases that act as molecular switches in pathways controlling cell growth and proliferation. mdpi.com S-nitrosylation of Ras, particularly at cysteine 118, can enhance its GDP/GTP exchange activity, thereby promoting its activation. mdpi.com This modification can also affect the subcellular localization and membrane association of Ras, further influencing its signaling output. mdpi.com

Subcellular Localization and Compartmentalization of S-Nitrosylated Proteins

The biological impact of S-nitrosylation is heavily dependent on its spatial organization within the cell. The concept of compartmentalization is key, as the effects of NO signaling are often localized to specific subcellular domains. nih.govmdpi.com This localization is largely determined by the subcellular placement of nitric oxide synthases (NOS), the enzymes that produce NO. nih.govpnas.org Proteins in close proximity to a NOS isoform are more likely to become S-nitrosylated. nih.govoup.com

Endothelial NOS (eNOS), for example, is primarily found at the Golgi apparatus and in plasma membrane caveolae. pnas.orgnih.gov Consequently, proteins residing in or trafficking through these compartments are preferential targets for eNOS-mediated S-nitrosylation. nih.govplos.org This localized S-nitrosylation can then regulate processes specific to those organelles, such as protein trafficking from the endoplasmic reticulum through the Golgi. pnas.org

S-nitrosylation can also directly influence the subcellular localization of a target protein. frontiersin.orggenscript.com For instance, the S-nitrosylation of GAPDH can trigger its translocation to the nucleus, where it can S-nitrosylate other nuclear proteins, including histone deacetylases, thereby participating in the regulation of gene expression. nih.gov Similarly, S-nitrosylation can affect the transport of proteins between organelles, as has been observed with the release of S-nitrosylated caspases from the mitochondria during apoptosis. nih.gov This dynamic relocalization of S-nitrosylated proteins is an important mechanism for propagating NO signals throughout the cell. bohrium.com

Table 2: Examples of S-Nitrosylation Impact on Cellular Signaling

| Pathway/Process | Key Protein Target(s) | Effect of S-Nitrosylation | Reference |

|---|---|---|---|

| MAPK Signaling | JNK | Inhibition of kinase activity | nih.gov |

| NF-κB Signaling | p50 subunit, IKK | Inhibition of DNA binding and pathway activation | nih.gov |

| Ras Signaling | Ras (Cys118) | Promotion of activation and altered localization | mdpi.com |

| Apoptosis | Caspases | Inhibition of protease activity | nih.gov |

| Protein Trafficking | GAPDH | Translocation to the nucleus | nih.gov |

This compound and Gene Expression Regulation

This compound, by inducing S-nitrosylation, plays a significant role in the regulation of gene expression. This control is exerted at multiple levels, from the direct modification of transcription factors to the epigenetic modulation of chromatin structure. nih.govmedlineplus.gov

Direct Regulation of Transcription Factors: Transcription factors are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA. news-medical.netbiorxiv.org Many transcription factors are regulated by S-nitrosylation. This modification can alter their ability to bind DNA, their interaction with other proteins in the transcriptional machinery, or their subcellular localization. nih.gov

For example, as mentioned, S-nitrosylation of NF-κB inhibits its DNA binding activity, thereby repressing the expression of its target genes, many of which are involved in inflammation. nih.gov In contrast, S-nitrosylation of the transcription factor MYB30 in Arabidopsis thaliana has been shown to enhance its transcriptional activity, promoting the expression of genes involved in seed germination. nih.gov These examples highlight how S-nitrosylation can act as both a repressor and an activator of gene transcription, depending on the specific transcription factor and cellular context.

Epigenetic Regulation: Beyond the direct modification of transcription factors, S-nitrosylation can influence gene expression through epigenetic mechanisms, such as the modification of histones and DNA. nih.govbiomodal.com A key mechanism is the regulation of histone deacetylases (HDACs). S-nitrosylation of HDAC2 inhibits its enzymatic activity, leading to an increase in histone acetylation. nih.govnih.gov Acetylated histones are associated with a more open chromatin structure, which generally facilitates gene transcription. thermofisher.com This S-nitrosylation-dependent inhibition of HDAC2 provides a pathway for NO to influence the expression of a broad range of genes by altering chromatin accessibility. nih.gov

Indirect Regulation via Signaling Pathways: S-nitrosylation can also indirectly regulate gene expression by modulating the activity of upstream signaling pathways that control the function of transcription factors. nih.gov For instance, by influencing the MAPK and Ras signaling pathways, S-nitrosylation can alter the phosphorylation status and activity of numerous downstream transcription factors, ultimately leading to changes in the expression of their target genes. mdpi.comnih.gov

S-Nitrosylation as an Epigenetic Mechanism

S-nitrosylation is emerging as a critical post-translational modification that governs gene expression, positioning it as a key epigenetic regulator. nih.govnih.gov This reversible process involves the covalent attachment of a nitric oxide (NO) moiety to specific cysteine residues on target proteins, forming S-nitrosothiols. nih.govnih.gov This modification can influence gene expression through both direct and indirect means. nih.govnih.gov Directly, it can affect DNA and histones, and indirectly, it modulates the function of transcription factors and co-regulators. nih.govnih.gov The reversible nature of S-nitrosylation makes it a versatile tool for controlling gene expression programs in both healthy and diseased states. nih.govnih.gov

The modification of nuclear proteins by S-nitrosylation is a crucial mechanism for transducing extracellular signals into changes in gene expression. ucl.ac.uk While the full scope of nuclear targets is still being uncovered, studies have identified hundreds of S-nitrosylated nuclear proteins, highlighting the widespread impact of this modification on cellular function. ucl.ac.uk

Direct Modulation of Transcription Factors (e.g., NF-κB, HIF-1, AP-1)

S-nitrosylation directly impacts the activity of several key transcription factors, thereby playing a pivotal role in the control of gene transcription. nih.govnih.gov This post-translational modification serves as a major signaling mechanism in mammalian cells, with transcription factors and their activating pathways being primary targets. nih.govnih.gov

Nuclear Factor-kappa B (NF-κB): NF-κB is a critical regulator of immune and inflammatory responses. dovepress.com It exists in an inactive state in the cytoplasm, bound to inhibitory IκB proteins. dovepress.com Upon receiving specific signals, the IκB protein is degraded, allowing the NF-κB dimer, most commonly the p65:p50 heterodimer, to translocate to the nucleus and activate gene transcription. dovepress.com S-nitrosylation can directly modify NF-κB, influencing its ability to bind DNA and regulate gene expression. nih.govnih.gov This modulation is significant as dysregulation of NF-κB is implicated in chronic inflammatory diseases. dovepress.com

Hypoxia-Inducible Factor-1 (HIF-1): HIF-1 is a key transcription regulator that responds to low oxygen levels (hypoxia). nih.govresearchgate.net It is a heterodimer composed of HIF-1α and HIF-1β subunits. nih.govplos.org Under normal oxygen conditions, HIF-1α is rapidly degraded. researchgate.net However, under hypoxic conditions, HIF-1α is stabilized, allowing it to dimerize with HIF-1β and activate the transcription of genes involved in adaptation to low oxygen. researchgate.net S-nitrosylation has been shown to directly modify HIF-1, affecting its stability and transcriptional activity. nih.govnih.gov

Activator Protein-1 (AP-1): The AP-1 transcription factor is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. nih.govnih.gov It is typically a dimer composed of proteins from the Jun, Fos, and ATF families. S-nitrosylation can directly target AP-1, altering its DNA binding and transcriptional regulatory functions. nih.govnih.gov

| Transcription Factor | Function | Effect of S-Nitrosylation |

| NF-κB | Regulates immune and inflammatory responses, cell survival. | Modulates DNA binding and transcriptional activity. nih.govnih.gov |

| HIF-1 | Mediates cellular adaptation to hypoxia. | Affects protein stability and transcriptional function. nih.govnih.gov |

| AP-1 | Controls cell proliferation, differentiation, and apoptosis. | Alters DNA binding and gene regulation. nih.govnih.gov |

Indirect Regulation of Gene Expression through Signaling Pathways

Beyond the direct modification of transcription factors, S-nitrosylation exerts control over gene expression by modulating various cell signaling pathways. nih.govnih.gov The modification of proteins within these cascades can trigger a series of events that ultimately culminate in altered gene transcription. This represents a fundamental mechanism for cellular adaptation and response to extracellular signals. acnp.org

A prominent example of this indirect regulation is the S-nitrosylation of proteins in the Ras signaling pathway. Ras proteins are key players in pathways that control cell proliferation, survival, and differentiation. S-nitrosylation of cysteine 118 in p21ras enhances guanine (B1146940) nucleotide exchange, leading to the activation of downstream signaling cascades. nih.gov These cascades, in turn, can activate numerous transcription factors, many of which are themselves subject to regulation by S-nitrosylation, such as CREB, AP-1, and NF-κB. nih.gov This creates a complex regulatory network where S-nitrosylation can both initiate a signaling cascade and modulate its downstream effectors.

Furthermore, S-nitrosylation can influence signaling pathways that respond to cellular stress. For instance, in mammalian cells, the response to nitrosative stress-induced gene expression is often mediated indirectly through the activation of stress response pathways like the MAP kinase pathways, rather than solely through direct modification of transcription factors. nih.gov

The process of transducing signals from the cell surface to the nucleus to alter gene expression is a critical aspect of cellular function. acnp.org S-nitrosylation contributes to this process by modifying signaling proteins, which can then relay the signal to the nucleus, leading to the activation or inhibition of transcription factors and subsequent changes in the expression of target genes. acnp.org

Effects on Chromatin Structure and Remodeling

S-nitrosylation plays a significant role in epigenetic regulation by influencing chromatin structure and remodeling. nih.govnih.gov Chromatin, the complex of DNA and proteins (primarily histones) in the nucleus, can exist in a condensed state, which restricts gene expression, or a more open, relaxed state that allows for transcription. nih.govx-mol.combiomodal.com

One of the key mechanisms by which S-nitrosylation affects chromatin is through the regulation of histone-modifying enzymes. Histone acetylation, a modification that generally leads to a more open chromatin structure and gene activation, is controlled by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). nih.govx-mol.comfrontiersin.org Research has shown that S-nitrosylation can inhibit the activity of HDACs. nih.govx-mol.com This inhibition leads to an increase in histone acetylation, promoting a chromatin state that is more accessible to the transcriptional machinery and thus favoring gene expression. nih.govx-mol.com

In addition to histone acetylation, other histone modifications such as methylation are also crucial for epigenetic regulation. nih.gov Evidence suggests that the enzymes responsible for histone methylation and demethylation can be targets of redox modifications, indicating that nitric oxide and S-nitrosylation may also regulate this aspect of chromatin structure. nih.govx-mol.com For example, in mammals, exposure to NO can lead to a decrease in global DNA methylation and changes in the methylation levels of specific histone residues. nih.gov

The dynamic nature of chromatin is managed by ATP-dependent chromatin remodeling complexes, which can alter the structure of chromatin to regulate gene accessibility. nih.gov The function of these complexes, along with the binding of transcription factors, can be influenced by the chromatin landscape, which is in part shaped by S-nitrosylation-dependent modifications. biomodal.com The cell cycle also has a profound impact on chromatin architecture, with global restructuring occurring during S-phase and mitosis, and S-nitrosylation can intersect with these processes to influence gene expression and cell fate. frontiersin.org

| Epigenetic Target | Effect of S-Nitrosylation | Consequence for Gene Expression |

| Histone Deacetylases (HDACs) | Inhibition of enzymatic activity. nih.govx-mol.com | Increased histone acetylation, leading to a more open chromatin structure and enhanced transcription. nih.govx-mol.comfrontiersin.org |

| DNA Methyltransferases | Potential for decreased expression. nih.gov | Reduced DNA methylation, potentially leading to gene activation. nih.gov |

| Histone Methyltransferases/Demethylases | Suggested as targets for redox regulation. nih.govx-mol.com | Altered histone methylation patterns, influencing chromatin structure and gene accessibility. nih.gov |

Involvement in Cellular Stress Responses

This compound and the process of S-nitrosylation are deeply integrated into the cellular mechanisms for managing stress, particularly oxidative and nitrosative stress.

Modulation of Oxidative and Nitrosative Stress Pathways

S-nitrosylation is a key player in the modulation of pathways related to oxidative and nitrosative stress. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov Nitrosative stress, on the other hand, involves an increase in reactive nitrogen species (RNS), such as peroxynitrite, which is formed from the reaction of nitric oxide with superoxide. nih.govfrontiersin.org

S-nitrosylation can have a dual role in this context. Under physiological conditions, it can act as a protective mechanism, shielding critical protein thiols from irreversible oxidative damage. nih.gov By reversibly modifying cysteine residues, S-nitrosylation can prevent them from being oxidized to more permanent states like sulfinic or sulfonic acids. mdpi.com This reversible modification allows for the regulation of protein function in response to the cellular redox state. frontiersin.org

However, under conditions of excessive oxidative or nitrosative stress, the balance can be disrupted. High levels of RNS can lead to widespread and potentially detrimental protein modifications, including irreversible tyrosine nitration. frontiersin.orgmdpi.com The S-nitrosylation of specific proteins within stress response pathways can either activate or inhibit their function, thereby fine-tuning the cellular response to the stressor. For example, S-nitrosylation can influence the activity of enzymes involved in antioxidant defense and DNA repair. nih.gov

Contribution to Cellular Antioxidant Capacity

Furthermore, the formation of S-nitrosothiols like S-nitrosoglutathione (GSNO), which is formed from the reaction of NO with GSH, can act as a reservoir of NO. mdpi.com The antioxidant effects of some compounds, such as N-acetylcysteine (NAC), are thought to be mediated in part through their ability to replenish the cysteine pool, which is a precursor for GSH synthesis. nih.govmdpi.com GSH is a critical cofactor for several antioxidant enzymes, including glutathione (B108866) peroxidases and glutathione S-transferases. mdpi.com

Role in Specific Physiological Processes (Mechanistic Studies)

Carotid Body Chemoafferent Modulation in Hypoxia Response

The carotid bodies are small clusters of chemoreceptors located at the bifurcation of the common carotid arteries that play a crucial role in sensing changes in blood oxygen levels. frontiersin.org In response to hypoxia (low oxygen levels), these bodies initiate a signaling cascade that culminates in an increased ventilatory rate to restore normal oxygenation. frontiersin.org Emerging research has identified S-nitrosothiols (SNOs), such as this compound, as key signaling molecules in this process.

Mechanistic studies have demonstrated that hypoxia triggers the release of an S-nitrosothiol, specifically identified to have properties similar to S-nitroso-L-cysteine (L-CSNO), from primary glomus cells within the carotid body. frontiersin.orgnih.gov This release is a critical step in activating the chemosensory afferent fibers of the carotid sinus nerve, which then transmit the signal to the brainstem to elicit the hypoxic ventilatory response (HVR). frontiersin.orgnih.govresearchgate.net

The release of this S-nitrosothiol from glomus cells is a regulated process. Investigations have revealed that the mechanism is dependent on the influx of extracellular calcium (Ca2+). frontiersin.orgnih.govresearchgate.net During a hypoxic challenge, there is a significant increase in the concentration of S-nitrosothiols in the perfusate surrounding the glomus cells. frontiersin.orgnih.govresearchgate.net This suggests a Ca2+-dependent exocytosis of pre-formed pools of the S-nitrosothiol, allowing for a dynamic and graded response to varying levels of hypoxia. frontiersin.org

Once released, the S-nitrosothiol acts on the afferent nerve endings. Studies have shown that the resulting increase in minute ventilation is due to the activation of small-diameter, unmyelinated C-fiber carotid body chemoafferents. frontiersin.orgnih.govresearchgate.net This indicates a specific pathway through which S-nitrosothiols modulate the neural output from the carotid body. The excitatory actions of these S-nitrosothiols in the carotid body appear to be independent of their decomposition to nitric oxide, suggesting a direct signaling role for the S-nitrosothiol molecule itself. frontiersin.org

Table 1: Key Research Findings on S-Nitrosothiol Role in Hypoxia Response

| Finding | Experimental Detail | Significance | Reference |

|---|---|---|---|

| S-nitrosothiol Release | Exposure of primary carotid body glomus cells (PGCs) to hypoxic challenge. | Hypoxia causes a significant, Ca2+-dependent release of an S-nitrosothiol with properties similar to L-CSNO. | frontiersin.org, nih.gov, researchgate.net |

| Chemoafferent Activation | Arterial injections of L-CSNO and hypoxic gas challenges in rats. | Ventilatory responses are mediated by the activation of small diameter unmyelinated C-fiber carotid body chemoafferents. | frontiersin.org, nih.gov, researchgate.net |

| HVR Modulation | Administration of S-methyl-L-cysteine (L-SMC) and S-ethyl-L-cysteine (L-SEC) in rats. | The hypoxic ventilatory response (HVR) was markedly diminished, indicating the crucial role of the S-nitrosothiol pathway. | frontiersin.org, nih.gov, researchgate.net |

Role in Protein Misfolding Mechanisms

Protein S-nitrosylation, the covalent attachment of a nitric oxide group to a cysteine thiol, is a critical post-translational modification involved in a myriad of cellular signaling pathways. However, aberrant S-nitrosylation can contribute to cellular dysfunction, including the induction of protein misfolding. nih.gov Protein misfolding is a process where proteins fail to acquire their correct three-dimensional structure, which can lead to the formation of aggregates and is a hallmark of many neurodegenerative diseases. nih.govbiospective.com

Research has shown that S-nitrosylation can directly induce protein misfolding, which can be followed by further oxidation of the cysteine residues. nih.gov This process can interfere with normal cellular functions and trigger signaling pathways leading to apoptosis, or programmed cell death. nih.gov Nitric oxide and protein S-nitrosylation are implicated in processes such as endoplasmic reticulum (ER) stress and autophagy, which are closely linked to protein misfolding and cellular damage. nih.gov